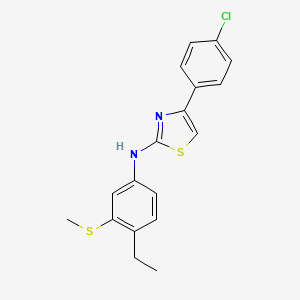
Hsp70/sirt2-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hsp70/sirt2-IN-1 is a dual inhibitor targeting both heat shock protein 70 (Hsp70) and sirtuin 2 (SIRT2). This compound has shown significant potential in cancer research due to its ability to inhibit the activity of these two proteins, which play crucial roles in cellular stress responses and metabolic regulation .
Métodos De Preparación
The synthesis of Hsp70/sirt2-IN-1 involves the preparation of thiazole-based derivatives. The synthetic route typically includes the following steps:
Formation of the thiazole ring: This is achieved through a cyclization reaction involving appropriate starting materials.
Functionalization of the thiazole ring: Various substituents are introduced to the thiazole ring to enhance its inhibitory activity against Hsp70 and SIRT2.
Purification and characterization: The final compound is purified using techniques such as chromatography and characterized using spectroscopic methods.
Análisis De Reacciones Químicas
Hsp70/sirt2-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the thiazole ring, potentially altering the compound’s inhibitory activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.
Aplicaciones Científicas De Investigación
Hsp70/sirt2-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer research: The compound has shown antitumor activity by inhibiting the functions of Hsp70 and SIRT2, which are involved in cancer cell survival and proliferation.
Neurodegenerative diseases: This compound is being studied for its potential to protect neurons and astrocytes against stress-induced damage, making it a promising candidate for treating neurodegenerative diseases.
Metabolic regulation: By inhibiting SIRT2, the compound can influence metabolic pathways, potentially offering therapeutic benefits for metabolic disorders.
Protein folding and stress response: Hsp70 is a molecular chaperone involved in protein folding and stress response.
Mecanismo De Acción
Hsp70/sirt2-IN-1 exerts its effects by inhibiting the activities of Hsp70 and SIRT2. Hsp70 is a molecular chaperone that assists in protein folding and protects cells from stress. Inhibition of Hsp70 disrupts these protective mechanisms, leading to increased cellular stress and potential cell death . SIRT2 is a histone deacetylase involved in regulating gene expression and metabolic processes. Inhibition of SIRT2 affects these pathways, leading to altered cellular metabolism and potentially reduced cancer cell proliferation .
Comparación Con Compuestos Similares
Hsp70/sirt2-IN-1 is unique due to its dual inhibitory activity against both Hsp70 and SIRT2. Similar compounds include:
VER-155008: A selective inhibitor of Hsp70, which has shown antiproliferative effects in cancer cells.
Thiazole-based SIRT2 inhibitors: These compounds share structural similarities with this compound and have shown varying degrees of inhibitory activity against SIRT2.
This compound stands out due to its ability to simultaneously target both Hsp70 and SIRT2, offering a broader range of potential therapeutic applications.
Propiedades
Fórmula molecular |
C18H17ClN2S2 |
|---|---|
Peso molecular |
360.9 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-N-(4-ethyl-3-methylsulfanylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H17ClN2S2/c1-3-12-6-9-15(10-17(12)22-2)20-18-21-16(11-23-18)13-4-7-14(19)8-5-13/h4-11H,3H2,1-2H3,(H,20,21) |
Clave InChI |
UTJAFGZMEBYNKA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


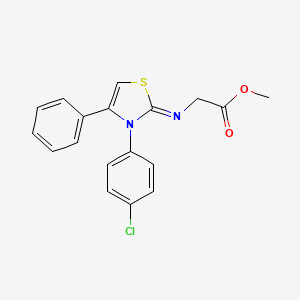
![methyl (1S,2R,4S,5S,6S,10S)-5-hydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B15138364.png)
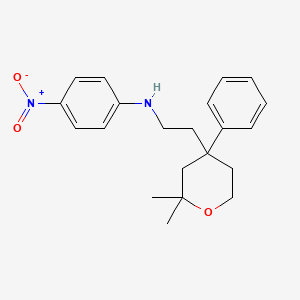
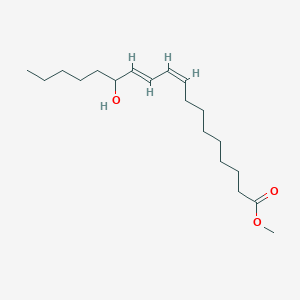
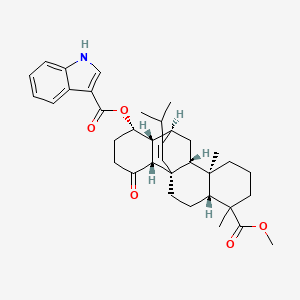

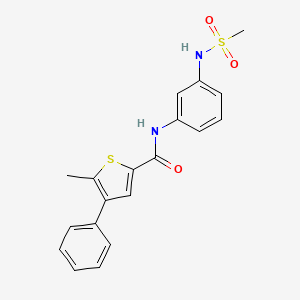



![[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydrothieno[3,2-e]indol-6-yl]-[5-(2-pyrrolidin-1-ylethoxy)-1H-indol-2-yl]methanone](/img/structure/B15138408.png)



